molecular formula C21H22ClN3O4 B11548232 N-(4-chlorobenzyl)-2-{(2E)-2-[3-ethoxy-4-(prop-2-en-1-yloxy)benzylidene]hydrazinyl}-2-oxoacetamide

N-(4-chlorobenzyl)-2-{(2E)-2-[3-ethoxy-4-(prop-2-en-1-yloxy)benzylidene]hydrazinyl}-2-oxoacetamide

Cat. No.: B11548232
M. Wt: 415.9 g/mol
InChI Key: RWOOPCRKGBUVKI-ZVHZXABRSA-N
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Description

N-[(4-CHLOROPHENYL)METHYL]-1-{N’-[(E)-[3-ETHOXY-4-(PROP-2-EN-1-YLOXY)PHENYL]METHYLIDENE]HYDRAZINECARBONYL}FORMAMIDE is a complex organic compound characterized by its unique molecular structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[(4-CHLOROPHENYL)METHYL]-1-{N’-[(E)-[3-ETHOXY-4-(PROP-2-EN-1-YLOXY)PHENYL]METHYLIDENE]HYDRAZINECARBONYL}FORMAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the core hydrazinecarboxamide structure, followed by the introduction of the 4-chlorophenylmethyl and 3-ethoxy-4-(prop-2-en-1-yloxy)phenyl groups. Reaction conditions often include the use of organic solvents, controlled temperatures, and catalysts to facilitate the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl and ethoxy groups, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the hydrazinecarboxamide moiety, potentially converting it into different functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under conditions such as reflux or room temperature.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones or carboxylic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

N-[(4-CHLOROPHENYL)METHYL]-1-{N’-[(E)-[3-ETHOXY-4-(PROP-2-EN-1-YLOXY)PHENYL]METHYLIDENE]HYDRAZINECARBONYL}FORMAMIDE has diverse applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of N-[(4-CHLOROPHENYL)METHYL]-1-{N’-[(E)-[3-ETHOXY-4-(PROP-2-EN-1-YLOXY)PHENYL]METHYLIDENE]HYDRAZINECARBONYL}FORMAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

  • N-[(4-BROMOPHENYL)METHYL]-1-{N’-[(E)-[3-ETHOXY-4-(PROP-2-EN-1-YLOXY)PHENYL]METHYLIDENE]HYDRAZINECARBONYL}FORMAMIDE
  • N-[(4-FLUOROPHENYL)METHYL]-1-{N’-[(E)-[3-ETHOXY-4-(PROP-2-EN-1-YLOXY)PHENYL]METHYLIDENE]HYDRAZINECARBONYL}FORMAMIDE

Uniqueness: N-[(4-CHLOROPHENYL)METHYL]-1-{N’-[(E)-[3-ETHOXY-4-(PROP-2-EN-1-YLOXY)PHENYL]METHYLIDENE]HYDRAZINECARBONYL}FORMAMIDE is unique due to the presence of the 4-chlorophenylmethyl group, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C21H22ClN3O4

Molecular Weight

415.9 g/mol

IUPAC Name

N-[(4-chlorophenyl)methyl]-N'-[(E)-(3-ethoxy-4-prop-2-enoxyphenyl)methylideneamino]oxamide

InChI

InChI=1S/C21H22ClN3O4/c1-3-11-29-18-10-7-16(12-19(18)28-4-2)14-24-25-21(27)20(26)23-13-15-5-8-17(22)9-6-15/h3,5-10,12,14H,1,4,11,13H2,2H3,(H,23,26)(H,25,27)/b24-14+

InChI Key

RWOOPCRKGBUVKI-ZVHZXABRSA-N

Isomeric SMILES

CCOC1=C(C=CC(=C1)/C=N/NC(=O)C(=O)NCC2=CC=C(C=C2)Cl)OCC=C

Canonical SMILES

CCOC1=C(C=CC(=C1)C=NNC(=O)C(=O)NCC2=CC=C(C=C2)Cl)OCC=C

Origin of Product

United States

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